N-(2,6-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a structurally complex acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the nitrogen atom and a 1,2,3-benzothiadiazine-1,1-dioxide moiety at the α-carbon of the acetamide backbone. The benzothiadiazine-dioxide group is notable for its electron-withdrawing and polar properties, which may influence solubility, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-9-8-10-17(2)22(16)24-21(27)15-26-25-23(18-11-4-3-5-12-18)19-13-6-7-14-20(19)30(26,28)29/h3-14H,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXRZCIKZZQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide, commonly referred to as a benzothiadiazin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1031554-71-8 |
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 g/mol |
The compound is characterized by a complex structure that includes a benzothiadiazin moiety, which is known for its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Effects : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and inflammation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Properties
In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate that this compound possesses significant antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lidocaine and Derivatives
Compound: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Hydrochloride)
- Structure: Shares the 2,6-dimethylphenyl group but replaces the benzothiadiazine-dioxide with a diethylamino group.
- Pharmacological Profile: Lidocaine is a well-established local anesthetic, acting via sodium channel blockade. The diethylamino group enhances lipophilicity, facilitating membrane penetration .
- Lidocaine’s tertiary amine enables protonation at physiological pH, critical for its anesthetic activity, whereas the target compound lacks this feature.
Herbicidal Chloroacetamides
Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Structure : These compounds feature chloro-substituted acetamide cores with 2,6-diethylphenyl or related aryl groups.
- Activity : Herbicidal action via inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. The chloro and alkoxy groups enhance reactivity and target binding .
- Key Differences :
- The target compound’s benzothiadiazine-dioxide group may confer distinct reactivity (e.g., redox activity) compared to the chloro-alkoxy substituents in herbicides.
- Herbicidal acetamides prioritize hydrophobicity for foliar absorption, whereas the target compound’s sulfone groups could favor solubility in aqueous environments.
Thiazolyl and Pyrazolyl Acetamides
Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features a thiazole ring instead of benzothiadiazine-dioxide.
- Key Differences :
- The thiazole ring’s planar geometry and sulfur atom may enhance metal coordination, whereas the benzothiadiazine-dioxide’s sulfone group could stabilize charge interactions.
- Crystallographic data for thiazolyl acetamides reveal twisted conformations (e.g., 79.7° dihedral angle between aryl and thiazole rings), suggesting conformational flexibility that may differ in the target compound .
Pyrazolyl-Methyl Acetamides
Example : N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide
- Structure : Incorporates pyrazole rings as substituents, increasing hydrogen-bonding capacity.
- Applications : Likely designed for enhanced binding to enzymes or receptors via heterocyclic interactions .
Discussion of Structural and Functional Trends
- Aryl Substituents : The 2,6-dimethylphenyl group is a common motif in bioactive acetamides, providing steric hindrance and metabolic stability. Its presence in Lidocaine and the target compound suggests shared resistance to enzymatic degradation .
- Conformational Flexibility : Thiazolyl and pyrazolyl analogs exhibit significant torsional angles between aromatic rings, which may influence binding to biological targets. The rigid benzothiadiazine-dioxide system in the target compound could restrict conformational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
